molecular formula C21H20O7 B592813 4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one CAS No. 221002-11-5

4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one

Cat. No. B592813
CAS RN: 221002-11-5
M. Wt: 384.384
InChI Key: RAFBVESTDOVORR-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one is a natural product found in Maclura pomifera with data available.

Scientific Research Applications

Antibacterial and Anti-inflammatory Effects

  • The compound, isolated from Belamcanda chinensis, exhibits antimicrobiotic and anti-inflammatory effects. It features a chromen-4-one system and a benzene ring, inclined at a specific angle, linked by hydrogen bonds (Liu, Ma, Gao, & Wu, 2008).

Antimicrobial Activity

  • A series of related chromen-2-ones have demonstrated in vitro antibacterial activity against various bacterial strains, suggesting potential for broad-spectrum antibacterial applications (Velpula, Banothu, Gali, Sargam, & Bavantula, 2015).
  • Novel chromen-4-ones synthesized via microwave-assisted synthesis have shown potent activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (Ashok et al., 2016).
  • The antibacterial activity of synthesized 4-hydroxy-chromen-2-one derivatives has been evaluated, showing high levels of bacteriostatic and bactericidal activity (Behrami & Dobroshi, 2019).

Antioxidant and Antimicrobial Properties

  • Synthesized 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides have exhibited antimicrobial and antioxidant activity, highlighting their therapeutic potential (Hatzade et al., 2008).

Molecular Interactions and Photovoltaic Efficiency

  • A study on the interaction of chromen-4-one derivatives with graphene revealed enhanced physicochemical properties and potential photovoltaic efficiency, demonstrating their utility in material science and renewable energy applications (Al-Otaibi et al., 2020).

Inhibition of Neutrophil Pro-Inflammatory Responses

  • New chromen-4-one derivatives isolated from Aquilaria sinensis exhibited inhibitory activities on neutrophil pro-inflammatory responses, indicating potential applications in anti-inflammatory therapies (Wang et al., 2018).

properties

IUPAC Name

4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-21(2,25)20-19(26-3)16-14(28-20)8-13-15(18(16)24)17(23)12(9-27-13)10-4-6-11(22)7-5-10/h4-9,19-20,22,24-25H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFBVESTDOVORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1C(C2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one
Reactant of Route 2
4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one
Reactant of Route 3
4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one
Reactant of Route 4
4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one
Reactant of Route 5
4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one
Reactant of Route 6
4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one

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